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Cat. No.: B1337654 Get Quote

An in-depth guide for researchers and drug development professionals on the efficacy and

mechanisms of emerging pyrazole-based compounds against established kinase inhibitors.

While "4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid" itself is a foundational chemical

structure, current research literature does not provide direct evidence of its activity as a potent

kinase inhibitor. However, derivatives of this scaffold, particularly 1H-pyrazole-3-carboxamides,

have emerged as highly effective inhibitors of key kinases implicated in cancer, such as Fms-

like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide will focus on

the comparative analysis of two promising 1H-pyrazole-3-carboxamide derivatives, FN-1501

and Compound 8t, against other well-established kinase inhibitors targeting FLT3 and CDKs.

Targeting FLT3: Pyrazole Derivatives vs. Established
Inhibitors
Mutations in the FLT3 receptor tyrosine kinase are a significant driver in acute myeloid

leukemia (AML). The pyrazole derivatives FN-1501 and Compound 8t have demonstrated

potent inhibitory activity against FLT3, including various mutant forms known to cause drug

resistance.
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of the

pyrazole derivatives and other notable FLT3 inhibitors. Lower IC50 values indicate greater

potency.

Compound Target Kinase IC50 (nM)
Additional
Information

Compound 8t FLT3 0.089

Also potent against

various FLT3 mutants

(IC50 < 5 nM)[1][2]

FN-1501 FLT3 2.33
A potent FLT3 and

CDK inhibitor[1][2]

Quizartinib FLT3 ≤1

A highly potent and

selective FLT3

inhibitor[3][4]

Sunitinib FLT3 (wild-type) 250

A multi-targeted

tyrosine kinase

inhibitor[5]

FLT3-ITD 50

Sorafenib FLT3 58

A multi-kinase inhibitor

targeting VEGFR,

PDGFR, and Raf

kinases[6]

Compound 8t, a novel 1H-pyrazole-3-carboxamide derivative, shows exceptional potency

against FLT3, with a sub-nanomolar IC50 value that is more efficient than its predecessor, FN-

1501.[1][2] Notably, Compound 8t also maintains high efficacy against a panel of FLT3

mutants, including the F691L mutation which confers resistance to inhibitors like quizartinib.[1]

FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in

the proliferation and survival of hematopoietic progenitor cells.[7] Upon binding of its ligand

(FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such
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as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell growth and inhibit

apoptosis.[8][9][10][11][12] In acute myeloid leukemia (AML), mutations like internal tandem

duplications (FLT3-ITD) lead to constitutive activation of the receptor, driving uncontrolled cell

proliferation.[7][8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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